molecular formula C7H4N4OS B12707546 Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one CAS No. 152423-06-8

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one

Cat. No.: B12707546
CAS No.: 152423-06-8
M. Wt: 192.20 g/mol
InChI Key: SUIKOQQKAJOJIZ-UHFFFAOYSA-N
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Description

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes pyrazole, thiazole, and pyrimidine moieties. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrazole and thiazole derivatives under acidic or basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols in solvents such as ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new C-N or C-S bonds, leading to a variety of functionalized derivatives.

Scientific Research Applications

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of downstream targets essential for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo(3,4-d)pyrimidine: Shares the pyrazole and pyrimidine rings but lacks the thiazole moiety.

    Thiazolo(3,2-a)pyrimidine: Contains the thiazole and pyrimidine rings but lacks the pyrazole moiety.

    Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: A more complex structure with an additional triazole ring.

Uniqueness

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one is unique due to its fused ring structure that combines pyrazole, thiazole, and pyrimidine moieties. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

152423-06-8

Molecular Formula

C7H4N4OS

Molecular Weight

192.20 g/mol

IUPAC Name

10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C7H4N4OS/c12-6-4-3-8-10-5(4)9-7-11(6)1-2-13-7/h1-3H,(H,8,10)

InChI Key

SUIKOQQKAJOJIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC3=C(C=NN3)C(=O)N21

Origin of Product

United States

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